Stille Coupling to Prepare 5-Fluoro-1,3-di(2-pyridyl)benzene Ligand
1,3-Dibromo-5-fluorobenzene is specifically documented to undergo Stille coupling with 2-(tri-n-butylstannyl)pyridine to yield the bidentate ligand 5-fluoro-1,3-di(2-pyridyl)benzene [1]. This reaction leverages the reactivity of both bromine atoms in a single step, providing a direct route to a ligand framework that is challenging to access with other substitution patterns. While no direct comparator is provided in the datasheet, the successful use of both bromine sites highlights the compound's utility in constructing symmetrical, nitrogen-containing ligands.
| Evidence Dimension | Synthetic transformation yield (implied) |
|---|---|
| Target Compound Data | Formation of 5-fluoro-1,3-di(2-pyridyl)benzene |
| Comparator Or Baseline | No direct comparator reported |
| Quantified Difference | Not available |
| Conditions | Stille reaction with 2-(tri-n-butylstannyl)pyridine |
Why This Matters
This demonstrates a specific, vendor-validated application for the synthesis of a pyridyl-based ligand, which is valuable for researchers in coordination chemistry and catalysis.
- [1] Sigma-Aldrich. 1,3-DIBROMO-5-FLUOROBENZENE, 97%. Product No. 368121. CAS 1435-51-4. View Source
